molecular formula C6H11FO5 B13439745 4-Deoxy-4-fluoro-D-myo-inositol

4-Deoxy-4-fluoro-D-myo-inositol

Cat. No.: B13439745
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-LXOASSSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxy-4-fluoro-D-myo-inositol is a synthetically modified inositol analog in which the hydroxyl group at the 4-position is replaced by a fluorine atom. This strategic fluorination is designed to create a metabolically stable compound that resists phosphorylation by cellular kinases, making it a valuable chemical biology tool for probing the intricacies of inositol phosphate signaling pathways . Inositols and their phosphorylated derivatives, such as phosphatidylinositol and inositol phosphates, are fundamental to eukaryotic cellular processes . They act as crucial secondary messengers in pathways regulated by hormones, neurotransmitters, and growth factors, and are integral to signal transduction systems like the phosphatidylinositol (PI) pathway . Researchers can utilize this compound to investigate specific enzyme-substrate interactions, particularly with kinases and phosphatases that typically target the 4-position of the inositol ring. Its application is relevant in studies aimed at understanding cellular signaling cascades, with potential research intersections in areas such as insulin signal transduction and the regulation of intracellular calcium levels . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(1S,2R,4R,5R)-6-fluorocyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

PDTJJYSBSOKEOY-LXOASSSBSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O

Origin of Product

United States

Biochemical Characterization and Enzymatic Interactions of 4 Deoxy 4 Fluoro D Myo Inositol Analogues

Substrate Specificity and Inhibition Profiles with Inositol-Metabolizing Enzymes

The substitution of a hydroxyl group with fluorine in inositol (B14025) analogues can dramatically alter their recognition and processing by various enzymes. These alterations provide a clearer understanding of the specific stereochemical and electronic requirements at each position of the inositol ring for enzymatic activity.

Myo-inositol dehydrogenase (EC 1.1.1.18) is a key enzyme in the catabolism of myo-inositol, catalyzing its oxidation to scyllo-inosose. cdnsciencepub.com The enzyme exhibits a high degree of stereoselectivity, and its interaction with fluorinated analogues of myo-inositol has been a subject of detailed investigation.

Syntheses of a complete set of monodeoxy-fluoro-myo-inositols, where a single hydroxyl group is replaced by fluorine, have been developed to probe the substrate specificity of inositol dehydrogenase from Bacillus subtilis. rsc.org Research has shown that most of these fluorinated analogues act as substrates for the enzyme. However, a notable exception is 1D-4-deoxy-4-fluoro-D-myo-inositol , which was found not to be a substrate for inositol dehydrogenase. rsc.org Another analogue that does not act as a substrate is 2-deoxy-2-fluoro-myo-inositol. rsc.org

Further kinetic studies have been conducted on fluorinated substrate analogues as potential competitive inhibitors of inositol dehydrogenase. cdnsciencepub.com For instance, 2-deoxy-2-fluoro-myo-inositol has been shown to be a competitive inhibitor of the enzyme, with an inhibition constant (Kᵢ) that is comparable to the Michaelis constant (Kₘ) of the natural substrate, myo-inositol. cdnsciencepub.com In contrast, 1-deoxy-1-fluoro-scyllo-inositol, the equatorial analogue of 2-deoxy-2-fluoro-myo-inositol, displayed no inhibitory activity. cdnsciencepub.com

CompoundInteraction with Inositol DehydrogenaseKi Value (µM)
1D-4-Deoxy-4-fluoro-D-myo-inositol Not a substrate rsc.orgNot reported
2-Deoxy-2-fluoro-myo-inositolNot a substrate; Competitive inhibitor cdnsciencepub.comrsc.orgComparable to Km of myo-inositol cdnsciencepub.com
1-Deoxy-1-fluoro-scyllo-inositolNo inhibition cdnsciencepub.comNot applicable

Inositol polyphosphate kinases are crucial for the generation of higher phosphorylated inositol species, which are key components of cellular signaling pathways. The interaction of fluorinated inositol phosphate (B84403) analogues with these kinases reveals important structural determinants for substrate binding and phosphorylation.

D-myo-Inositol 1,4,5-trisphosphate 3-kinase (Ins(1,4,5)P₃ 3-kinase) is responsible for the phosphorylation of Ins(1,4,5)P₃ at the 3-hydroxyl position to generate D-myo-inositol 1,3,4,5-tetrakisphosphate. Studies with fluorinated analogues have provided significant insights into the enzyme's active site requirements.

While direct studies on the trisphosphate of 4-deoxy-4-fluoro-D-myo-inositol are limited, research on other fluorinated analogues offers valuable information. For example, the enantiomers of 2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate have been shown to interact differently with Ins(1,4,5)P₃ 3-kinase. nih.gov The D-enantiomer, D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate, acts as a substrate for the kinase, although it is recognized less effectively than the natural substrate, Ins(1,4,5)P₃. nih.gov Conversely, the L-enantiomer, L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate, is a potent competitive inhibitor of the enzyme, with a Kᵢ of 11.9 µM. nih.gov

Analogues modified at the 3-position also demonstrate the critical role of this position for enzyme interaction. For instance, L-chiro-inositol 2,3,5-trisphosphate, which differs from Ins(1,4,5)P₃ in the orientation of a single hydroxyl group at the equivalent 3-position, acts as an inhibitor of phosphatidylinositol 3-kinase. researchgate.net

CompoundInteraction with Ins(1,4,5)P₃ 3-KinaseKi Value (µM)
D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphateSubstrate (less recognized than Ins(1,4,5)P₃) nih.gov10.2 (apparent) nih.gov
L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphatePotent competitive inhibitor nih.gov11.9 nih.gov

Recent research has revealed a surprising degree of active site plasticity and substrate promiscuity in Ins(1,4,5)P₃ 3-kinase. nih.gov This was uncovered through a chemical biology approach using a variety of structurally modified ligands. It was found that the enzyme could accommodate and phosphorylate substrates that differ significantly from its natural substrate, Ins(1,4,5)P₃. nih.gov

Structurally modified ligands can exploit the plasticity of the active site, leading to conformational changes such as a helix-tilt. nih.gov This flexibility allows the enzyme to phosphorylate unexpected substrates, including those with a primary hydroxyl group at the pseudo 3-position and even carbohydrate-based substrates. nih.gov For example, L-scyllo-1,2,4-trisphosphate was identified as a good substrate for the kinase. nih.gov This ligand promiscuity suggests that the active site of Ins(1,4,5)P₃ 3-kinase is more adaptable than previously thought, which has implications for the design of novel inhibitors and the understanding of its broader physiological roles.

Inositol polyphosphate phosphatases are responsible for the dephosphorylation of inositol phosphates, thereby terminating their signaling functions. The interaction of fluorinated analogues with these enzymes is crucial for understanding the regulation of inositol phosphate signaling pathways.

Inositol 1,4,5-trisphosphate 5-phosphatase (Ins(1,4,5)P₃ 5-phosphatase) specifically removes the phosphate group from the 5-position of Ins(1,4,5)P₃. The study of fluorinated analogues has shed light on the structural requirements for substrate recognition and hydrolysis by this enzyme.

Similar to the kinase interactions, the enantiomers of 2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate exhibit distinct behaviors with Ins(1,4,5)P₃ 5-phosphatase. nih.gov The D-enantiomer is a good substrate for the enzyme, indicating that the presence of two fluorine atoms at the 2-position is compatible with enzymatic hydrolysis at the 5-position. nih.gov In stark contrast, the L-enantiomer acts as a relatively potent inhibitor of the 5-phosphatase, with a Kᵢ of 19.0 µM. nih.gov

Another analogue, 6-deoxy-Ins(1,4,5)P₃, was found to be a poor substrate for the 5-phosphatase but acted as an inhibitor of the hydrolysis of Ins(1,4,5)P₃ with a Kᵢ of 76 µM. nih.gov This highlights the importance of the hydroxyl group at the 6-position for efficient recognition and hydrolysis by the enzyme.

CompoundInteraction with Ins(1,4,5)P₃ 5-PhosphataseKi Value (µM)
D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphateGood substrate nih.govNot applicable
L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphatePotent inhibitor nih.gov19.0 nih.gov
6-Deoxy-Ins(1,4,5)P₃Poor substrate; Inhibitor nih.gov76 nih.gov

Effects on Inositol Polyphosphate Phosphatases

Inhibitory Potency against Phosphatase Activity

Analogues of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), where hydroxyl groups are replaced by fluorine, have been synthesized and evaluated for their interaction with inositol 1,4,5-trisphosphate 5-phosphatase.

One such analogue, L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate (L-2,2-F₂-Ins(1,4,5)P₃), has demonstrated notable inhibitory activity against Ins(1,4,5)P₃ 5-phosphatase, with a reported inhibition constant (Ki) of 19.0 μM. nih.gov In contrast, its enantiomer, D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate (D-2,2-F₂-Ins(1,4,5)P₃), acts as a good substrate for the enzyme. nih.gov

Another analogue, D-6-deoxy-myo-inositol 1,4,5-trisphosphate, while not a substrate for the 5-phosphatase, does exhibit inhibitory effects on the hydrolysis of 5-[³²P]Ins(1,4,5)P₃ with a Ki of 76 μM. nih.gov

Table 1: Inhibitory Potency of Inositol Analogues against Ins(1,4,5)P₃ 5-Phosphatase

CompoundInhibitory Activity (Ki)Reference
L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate19.0 μM nih.gov
D-6-deoxy-myo-inositol 1,4,5-trisphosphate76 μM nih.gov

Influence on Phosphatidylinositol Synthase and Lipid-Bound Inositol Exchange Reactions

The incorporation of myo-inositol into phosphatidylinositol (PI) is a critical step in the phosphoinositide cycle, catalyzed by phosphatidylinositol synthase (PIS). The fluorinated analogue 1-deoxy-1-fluoro-scyllo-inositol has been shown to inhibit the incorporation of myo-inositol into phosphatidylinositols. nih.gov This suggests that modifications to the inositol ring can interfere with the recognition and utilization of the molecule by PIS.

Studies using turkey erythrocyte ghosts, a model system for studying PIS and PI/inositol exchange reactions, have provided insights into these processes. researchgate.net The enzymatic reaction involves the combination of CMP-phosphatidate and inositol to form PtdIns. researchgate.net The ability of fluorinated inositol analogues to compete with myo-inositol in this reaction highlights their potential to modulate the synthesis of inositol-containing lipids.

Receptor Binding and Agonist/Antagonist Properties

Affinities for Inositol 1,4,5-Trisphosphate Receptors (Ins(1,4,5)P₃Rs)

The inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P₃R) is a key intracellular channel responsible for calcium release from the endoplasmic reticulum. The binding affinity of various inositol analogues to this receptor provides valuable information about the structural requirements for receptor activation.

The D-enantiomer, D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate, is a full agonist at the Ins(1,4,5)P₃ receptor, with an EC₅₀ value of 0.21 μM, only slightly less potent than D-Ins(1,4,5)P₃ itself (EC₅₀ 0.13 μM). nih.gov Conversely, the L-enantiomer is a very poor agonist, underscoring the stereospecificity of the receptor. nih.gov

Another analogue, D-6-deoxy-myo-inositol 1,4,5-trisphosphate, also acts as a full agonist but is significantly less potent, with an EC₅₀ of 6.4 μM, which is approximately 70-fold less potent than Ins(1,4,5)P₃ (EC₅₀ = 0.09 μM). nih.gov This indicates that the 6-hydroxyl group plays an important role in receptor binding and subsequent channel activation. nih.gov

Table 2: Binding Affinities and Agonist Potency of Inositol Analogues at Ins(1,4,5)P₃ Receptors

CompoundPotency (EC₅₀)Receptor InteractionReference
D-Ins(1,4,5)P₃0.13 μMFull Agonist nih.gov
D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate0.21 μMFull Agonist nih.gov
L-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphateVery PoorPoor Agonist nih.gov
D-6-deoxy-myo-inositol 1,4,5-trisphosphate6.4 μMFull Agonist nih.gov

Assessment of Intracellular Ca²⁺ Mobilization Potency and Kinetics

The ultimate functional consequence of Ins(1,4,5)P₃R binding is the mobilization of intracellular calcium (Ca²⁺). The potency and kinetics of Ca²⁺ release induced by inositol analogues are crucial parameters for understanding their biological activity.

D-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate has been shown to mobilize Ca²⁺ with kinetics that are broadly similar to those of the natural ligand, Ins(1,4,5)P₃. nih.gov In contrast, D-6-deoxy-myo-inositol 1,4,5-trisphosphate mobilizes Ca²⁺ with different kinetics compared to Ins(1,4,5)P₃, suggesting that it might be a substrate for Ins(1,4,5)P₃ 3-kinase, an enzyme that phosphorylates and thus modifies the signaling molecule. nih.gov

The stereospecificity of Ca²⁺ mobilization is clearly demonstrated by comparing D-Ins(1,4,5)P₃ with its L-enantiomer. While D-Ins(1,4,5)P₃ effectively releases Ca²⁺ with an EC₅₀ of 200 nM in permeabilized GH3 and Swiss 3T3 cells, the L-isomer is substantially less potent and efficacious. nih.gov

Cellular Transport and Uptake Mechanisms

Competition with Myo-Inositol for Cellular Transporters

The entry of myo-inositol into cells is a regulated process mediated by specific transporter proteins. The ability of fluorinated inositol analogues to compete with myo-inositol for these transporters can impact intracellular inositol levels and related signaling pathways.

High concentrations of glucose have been shown to competitively inhibit the uptake of myo-inositol into cells. nih.gov This competition suggests that glucose and myo-inositol may share, at least in part, the same transport systems. Interestingly, prolonged exposure to high glucose can lead to an upregulation of myo-inositol transport, indicating a cellular compensatory mechanism. nih.gov

Studies with scyllo-inositol have also demonstrated competition with myo-inositol for cellular uptake. In rat kidney slices, the transport of scyllo-inositol is an active process that is inhibited by myo-inositol, suggesting they utilize the same transporter. nih.gov Similarly, in L1210 leukemia cells, scyllo-inositol partially inhibits myo-inositol uptake, pointing to the possibility of multiple uptake routes for myo-inositol, with only one being sensitive to scyllo-inositol competition. nih.gov


Cellular Incorporation into Phospholipids (B1166683) and Other Metabolites

A comprehensive review of the scientific literature reveals a notable lack of specific research on the cellular incorporation of this compound into phospholipids and its subsequent metabolism into other cellular components. While the metabolic pathways of myo-inositol and various other fluorinated analogues have been the subject of investigation, the specific fate of the 4-fluoro isomer within the cell remains largely uncharacterized in the available research.

Studies on other monodeoxyfluoro-myo-inositols have provided some insights into how fluorination can affect cellular uptake and metabolism. For instance, research on thymocytes demonstrated that 1D-3-deoxy-3-fluoro-myo-inositol, 5-deoxy-5-fluoro-myo-inositol, and 1D-6-deoxy-6-fluoro-myo-inositol are incorporated into phospholipids, albeit as weaker substrates for phosphatidylinositol synthase compared to the natural myo-inositol. core.ac.uk The same study indicated that these analogues could also competitively inhibit the enzyme. core.ac.uk

However, the position of the fluorine atom on the inositol ring is a critical determinant of its biological activity and metabolic processing. The substitution of a hydroxyl group with fluorine at the C-4 position of the D-myo-inositol ring likely alters its recognition and utilization by the enzymes involved in the phosphoinositide cycle. These enzymes, including phosphatidylinositol synthase and various kinases and phosphatases, exhibit a high degree of substrate specificity. nih.gov

The general pathway for myo-inositol involves its incorporation into phosphatidylinositol (PI), which can then be sequentially phosphorylated to form key signaling molecules like phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov These phosphoinositides are crucial for a multitude of cellular processes, acting as membrane-bound signaling platforms and precursors for second messengers. mdpi.com

Given the absence of direct experimental data for this compound, it is not possible to provide detailed research findings or data tables on its cellular incorporation and metabolism. Further research is required to elucidate whether this specific analogue is recognized by cellular transport systems, if it can be utilized by phosphatidylinositol synthase to form a fluorinated version of phosphatidylinositol, and if so, whether this resulting phospholipid can be further metabolized by phosphoinositide kinases. The potential for this compound or its potential metabolites to act as inhibitors of key enzymes in the inositol phosphate pathway also remains an open area for investigation.

Molecular and Cellular Signaling Modulations by 4 Deoxy 4 Fluoro D Myo Inositol Analogues

Perturbation of Phosphoinositide Signaling Pathways

Phosphoinositide signaling is a cornerstone of cellular communication, controlling a vast array of processes. Fluorinated inositol (B14025) analogues interfere directly with this system at its most fundamental level.

The primary mechanism by which 4-Deoxy-4-fluoro-D-myo-inositol and its analogues exert their effects is by acting as antimetabolites in the phosphoinositide cycle. Inositol is an essential precursor for the synthesis of phosphatidylinositol (PtdIns), a key membrane phospholipid. nih.gov PtdIns and its phosphorylated derivatives, known as polyphosphoinositides (e.g., PIP, PIP2, PIP3), are central to cellular signaling. nih.govresearchgate.net

Fluorinated analogues, due to their structural similarity to native myo-inositol, can compete with it for the enzymes involved in this turnover. Research has shown that various monodeoxyfluoro-myo-inositol analogues can inhibit the incorporation of radiolabeled myo-inositol into phosphoinositides. nih.gov This competitive inhibition reduces the synthesis of legitimate PtdIns, thereby depleting the pool of phosphoinositides available for signaling functions. In some cases, these analogues may be incorporated into phospholipids (B1166683), creating fraudulent or "decoy" molecules that cannot be processed correctly by downstream enzymes, further disrupting the cycle.

Interestingly, studies on the parasite Trypanosoma cruzi revealed that certain fluorinated analogues (3-fluoro, 5-fluoro, and 6-fluoro) could inhibit the incorporation of myo-inositol into lipids even without entering the cells, suggesting they may interfere with the uptake of inositol or interact with cell-surface components of the metabolic pathway. nih.gov

A critical function of the phosphoinositide pathway is the generation of second messengers. Upon stimulation by various hormones, neurotransmitters, or growth factors, the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is hydrolyzed by the enzyme Phospholipase C (PLC). researchgate.netnih.gov This reaction produces two vital second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). nih.govmdpi.com DAG remains in the plasma membrane where it activates protein kinase C (PKC). researchgate.net By acting as antimetabolites, this compound analogues disrupt the synthesis of the precursor PIP2. This reduction in the available substrate for PLC leads to a diminished production of both IP3 and DAG. Consequently, the signaling cascades dependent on these messengers, such as calcium mobilization and PKC activation, are significantly dampened.

Regulation of Downstream Effector Pathways

The disruption of initial events in the phosphoinositide cycle has cascading effects on major downstream signaling pathways that govern cell fate decisions like growth, proliferation, and survival.

The PI3K/Akt pathway is a crucial signaling axis for cell growth and survival. nih.gov The activation of this pathway begins at the cell membrane where PI3K phosphorylates PIP2 to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net PIP3 then recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B). researchgate.netnih.gov

Myo-inositol itself is the head group of phosphatidylinositol, the fundamental substrate for PI3K. nih.gov Fluorinated analogues like this compound can interfere with this process in several ways:

If incorporated into fraudulent phosphoinositides, these may act as poor substrates or even inhibitors of PI3K.

The net result is a decrease in PIP3 production, leading to reduced recruitment and phosphorylation (activation) of Akt. Studies on myo-inositol have demonstrated its ability to decrease the phosphorylation of Akt, and it is hypothesized that fluorinated analogues would exert a similar, if not more potent, inhibitory effect. nih.gov

The MAPK/ERK pathway is another central signaling cascade that regulates cell proliferation, differentiation, and survival. researchgate.net Evidence suggests that inositols can modulate this pathway. For instance, myo-inositol has been shown to decrease the phosphorylation of ERK in a dose-dependent manner in human bronchial epithelial cells. nih.gov

The crosstalk between the phosphoinositide pathway and the MAPK/ERK pathway can be complex. One potential link is through protein kinase C (PKC), which can be activated by the second messenger DAG. researchgate.net Since this compound analogues can reduce DAG production (as discussed in 4.1.2), they can indirectly suppress the activation of PKC-dependent isoforms that lie upstream of the ERK cascade. It has also been suggested that myo-inositol may exert effects on Akt and ERK independently, indicating multiple mechanisms of action. nih.gov

Functional Consequences at the Cellular Level

The collective perturbations of phosphoinositide turnover and the downstream PI3K/Akt and MAPK/ERK signaling pathways culminate in significant functional consequences at the cellular level. These pathways are integral to processes such as protein synthesis, metabolism, cell cycle progression, and survival. nih.govresearchgate.net Disrupting them can arrest cell growth and proliferation or even induce cell death.

A clear example of the functional consequences comes from research on the parasite Trypanosoma cruzi. In this organism, which relies on inositol for growth, several fluorinated myo-inositol analogues were found to inhibit the proliferation of both the epimastigote and amastigote life-cycle stages. nih.gov Notably, the most effective of these inhibitors had no effect on the division of mammalian cells, highlighting a potential therapeutic window by exploiting differences in the inositol metabolism between a pathogen and its host. nih.gov

This aligns with the broader biological principle of "inositol-less death," where the depletion of inositol in yeast and human cell lines leads to cell death, underscoring the essential role of this metabolite and its associated signaling pathways. nih.gov The use of an antimetabolite like this compound effectively mimics this state of depletion, leading to potent effects on cellular viability and proliferation.

Data Tables

Table 1: Effects of Fluorinated myo-Inositol Analogues in Trypanosoma cruzi This table summarizes the observed effects of different fluorinated analogues on the parasite Trypanosoma cruzi, based on published research findings. nih.gov

CompoundEffect on [³H]-myo-inositol Incorporation into LipidsEffect on Epimastigote ReplicationEffect on Amastigote Replication
3-deoxy-3-fluoro-D-myo-inositol InhibitoryInhibitoryInhibitory
5-deoxy-5-fluoro-myo-inositol InhibitoryInhibitoryInhibitory
6-deoxy-6-fluoro-D-myo-inositol InhibitoryInhibitoryInhibitory

Influence on Cellular Proliferation and Apoptosis Mechanisms

Fluorinated analogues of myo-inositol can significantly modulate cellular signaling pathways that govern cell proliferation and apoptosis, or programmed cell death. A primary target of these analogues is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival and is often dysregulated in cancer. ox.ac.uknih.gov Myo-inositol and its derivatives have been shown to limit cell growth and induce apoptosis in various cancer cell lines by disrupting this pathway. nih.gov

For instance, certain inositol polyphosphates can antagonize the PI3K pathway by competing with the binding of its product, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), to the pleckstrin homology (PH) domains of downstream effectors like the kinase Akt. ox.ac.uk The analogue Ins(1,3,4,5,6)P5, for example, inhibits the phosphorylation and kinase activity of Akt. ox.ac.uk This inhibition leads to the induction of apoptosis in ovarian, breast, and lung cancer cells. ox.ac.uk Furthermore, this pro-apoptotic effect can be enhanced when used in combination with conventional anticancer drugs like cisplatin (B142131) and etoposide. ox.ac.uk

Derivatives have been developed to create more potent inhibitors. The compound 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5) demonstrates greater pro-apoptotic activity than its parent compound, InsP5, and is effective in cancer types that are resistant to InsP5. nih.gov This enhanced activity is attributed to its specific inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which is responsible for phosphorylating and activating Akt. nih.gov Similarly, the synthetic analogue D-3-deoxy-3-fluoro-phosphatidylinositol (FPI) shows high activity in growth inhibition, though with less selectivity compared to other analogues. elsevier.com These findings underscore the potential of modified inositol compounds to serve as lead structures for developing novel inhibitors of the PI3K/Akt pathway for therapeutic intervention in cancer. nih.gov

Impact on Intracellular Ion Homeostasis (Beyond Ca2+)

While the role of inositol phosphates in mobilizing intracellular calcium (Ca²⁺) is well-documented, research suggests that their analogues can also influence the homeostasis of other ions, such as chloride (Cl⁻). core.ac.uknih.gov Studies using Xenopus laevis oocytes have shown that microinjection of myo-inositol 1,4,5-trisphosphate (InsP₃) elicits a complex Ca²⁺-dependent Cl⁻ current. nih.gov

Interestingly, a metabolically stable analogue, myo-inositol 1,4,5-trisphosphorothioate, which cannot be converted to myo-inositol 1,3,4,5-tetrakisphosphate, generates a Cl⁻ current pattern that is different from that of its parent compound, InsP₃. nih.gov This indicates that modifications to the inositol phosphate (B84403) structure can lead to distinct effects on ion channel activity beyond simple Ca²⁺ release. The resulting Cl⁻ current pattern from the trisphosphorothioate analogue was found to be similar to that produced by myo-inositol 1,3,4,5-tetrakisphosphate, suggesting a complex regulatory relationship between different inositol phosphates and ion channel function. nih.gov Further research into how fluorinated and other modified inositol analogues specifically modulate various ion channels and transporters is necessary to fully understand their broader impact on cellular ion homeostasis.

Regulation of Gene Expression and Chromatin Remodeling

Inositol polyphosphates are recognized as important small molecules in the regulation of gene expression and chromatin remodeling. nih.govnih.gov Chromatin, the complex of DNA and proteins in the nucleus, must be dynamically altered to allow for gene transcription. nih.gov This process involves ATP-dependent chromatin-remodeling complexes like SWI/SNF and INO80. nih.govnih.gov

Studies in budding yeast have revealed that mutations in the gene encoding a nuclear inositol polyphosphate kinase (ARG82/IPK2) impair the remodeling of the PHO5 promoter chromatin. nih.govnih.gov In these mutants, the recruitment of the SWI/SNF and INO80 complexes to phosphate-responsive promoters is inefficient. nih.govnih.gov This suggests that inositol polyphosphates, potentially inositol tetrakisphosphate (IP₄) and/or inositol pentakisphosphate (IP₅), are crucial for modulating the ability of these remodeling complexes to induce transcription. nih.gov It is hypothesized that these molecules may affect the interaction of the remodeling complexes with transcription factors or chromatin itself. nih.gov

Furthermore, fluoride (B91410), the ionic form of fluorine, has been shown to alter gene expression through epigenetic mechanisms, including histone modification. mdpi.com In ameloblast-like cells, fluoride treatment can increase or decrease histone H3K27 acetylation at the promoter regions of specific genes, leading to corresponding changes in their mRNA levels. mdpi.com For example, fluoride increases H3K27 acetylation and upregulates the mRNA of genes like Bax, p21, and Mdm2, while decreasing acetylation and suppressing the transcription of p53, Bad, and Bcl2. mdpi.com While this research focuses on the fluoride ion rather than a fluorinated inositol, it highlights a potential mechanism by which a fluorine atom on a molecule like this compound could influence chromatin structure and gene expression in its vicinity.

Stereochemical and Positional Effects on Biological Activity

Structure-Activity Relationship Elucidation from Fluorine Substitution

The biological effects of fluorinated inositol analogues are profoundly influenced by the specific position of the fluorine atom on the myo-inositol ring. This structure-activity relationship is critical for determining the molecule's ability to interact with and modulate the activity of enzymes in the phosphoinositide pathway. nih.govnih.gov

Replacing a hydroxyl group with a fluorine atom can alter an analogue's function from a substrate to an inhibitor of a particular enzyme. For example, D-3-deoxy-3-fluoro-myo-inositol 1,4,5-trisphosphate (3F-Ins(1,4,5)P₃) is resistant to the enzyme Ins(1,4,5)P₃ 3-kinase and acts as a potent inhibitor of it. nih.gov In contrast, this same analogue is readily hydrolyzed by Ins(1,4,5)P₃ 5-phosphatase, similar to the natural substrate. nih.gov

The hydroxyl group at the 6-position is also important for biological recognition. The analogue D-6-deoxy-myo-inositol 1,4,5-trisphosphate was found to be a full agonist for inducing Ca²⁺ release but was approximately 70-fold less potent than its natural counterpart, indicating the 6-hydroxyl group is significant but not essential for receptor binding. nih.gov This 6-deoxy analogue was not a substrate for the 5-phosphatase but did inhibit both the 5-phosphatase and the 3-kinase. nih.gov Similarly, substitution at the 2-position with fluorine creates analogues that are slightly poorer substrates for the 3-kinase, while their interaction with the 5-phosphatase depends on whether one or two fluorine atoms are present. core.ac.uk These examples demonstrate that positional changes of the fluorine atom lead to distinct biological activity profiles, a key principle in the rational design of specific enzyme inhibitors.

Biological Activity of Positionally Modified Myo-Inositol Analogues
AnalogueModificationEffect on Ins(1,4,5)P₃ 3-KinaseEffect on Ins(1,4,5)P₃ 5-PhosphataseCa²⁺ Release Potency
D-3-deoxy-3-fluoro-Ins(1,4,5)P₃Fluorine at C-3Potent InhibitorSubstrate, Potent InhibitorLess potent than Ins(1,4,5)P₃
D-6-deoxy-Ins(1,4,5)P₃Deoxygenation at C-6InhibitorNot a substrate, Inhibitor~70-fold less potent than Ins(1,4,5)P₃
DL-2-deoxy-2-fluoro-scyllo-Ins(1,4,5)P₃Fluorine at C-2Slightly poorer substrateWeak substrate~3-fold less potent than Ins(1,4,5)P₃
DL-2,2-difluoro-2-deoxy-myo-Ins(1,4,5)P₃Two fluorines at C-2Slightly poorer substrateNot a substrate, Potent inhibitor~1.6-fold less potent than Ins(1,4,5)P₃

Conformational Analysis and its Correlation with Biological Recognition

The specific three-dimensional conformation of inositol analogues is a critical factor in their recognition by and interaction with biological targets like enzymes and receptors. nih.govnih.gov The myo-inositol ring typically adopts a stable chair conformation, and the substitution of a hydroxyl group with a fluorine atom can alter this conformation, thereby influencing its biological activity. nih.gov

X-ray crystallography studies of 4-deoxy-4-fluoro-β-D-glucopyranose, a related fluorinated sugar, show that it crystallizes in a slightly distorted chair conformation. nih.gov This distortion is different from that of its non-fluorinated parent molecule, β-D-glucopyranose. nih.gov Such subtle changes in molecular shape, induced by the fluorine atom, can have significant consequences for how the molecule fits into the active site of a protein.

Furthermore, studies using nuclear magnetic resonance (NMR) on other deoxy-inositol analogues, such as D-6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, have revealed that the absence of a single hydroxyl group can lead to novel conformational changes in the inositol ring under certain pH conditions. nih.gov The 6-hydroxyl group in the natural molecule plays a key stabilizing role, and its removal allows for a conformational change that is otherwise hindered. nih.gov This demonstrates that specific hydroxyl groups are crucial for maintaining the precise physicochemical behavior and, by extension, the biological properties of the inositol phosphate. nih.gov This correlation between an analogue's conformational preferences and its biological function is essential for understanding molecular recognition and designing compounds with desired activities.

Advanced Research Applications and Methodological Advancements

Utilization as Chemical Probes for Signal Transduction Research

By acting as mimics or competitive inhibitors of natural myo-inositol, these fluorinated analogues can modulate the activity of enzymes like phosphatidylinositol (PtdIns) synthase, which is crucial for the synthesis of phosphatidylinositol, a primary component of the PI pathway. scispace.com For example, studies on the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, have utilized various monodeoxyfluoro-myo-inositols to investigate the parasite's unique phosphoinositide metabolism, which is essential for its growth and proliferation. nih.gov

In these studies, fluorinated analogues were tested for their ability to inhibit the incorporation of radiolabeled [³H]-myo-inositol into the parasite's phosphoinositides. nih.gov The results demonstrated that specific fluoro-analogues could effectively inhibit this process, highlighting differences between the parasite's and mammalian systems' tolerance for such modifications. nih.gov This research not only provides insight into the parasite's biochemistry but also establishes fluorinated inositols as potential leads for developing new anti-parasitic agents. nih.gov The 3-, 5-, and 6-fluoro analogues, for instance, were found to inhibit both the incorporation of inositol (B14025) into lipids and the replication of the parasite's different life stages. nih.gov

AnalogueEffect on [³H]-myo-inositol Incorporation in T. cruziEffect on T. cruzi ReplicationReference
3-fluoro-myo-inositolInhibitoryInhibitory nih.gov
5-fluoro-myo-inositolInhibitoryInhibitory nih.gov
6-fluoro-myo-inositolInhibitoryInhibitory nih.gov
1-D-6-deoxy-6-fluoro-myo-inositolMost effective inhibitorInhibitory nih.gov

These findings underscore the principle that fluorinated inositols can serve as precise chemical probes to explore enzyme-substrate interactions and identify potential therapeutic targets within the phosphoinositide signaling network.

Radiopharmaceutical Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology to visualize metabolic processes in vivo. nih.gov The development of novel PET radiotracers is crucial for improving diagnostic specificity and monitoring therapeutic responses. nih.gov Fluorine-18 ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable half-life and imaging characteristics. nih.gov

Building on the knowledge that many cancer cells exhibit altered inositol metabolism, researchers have developed [¹⁸F]-labeled fluoro-inositol analogues as potential PET imaging agents. The rationale is that these tracers might be selectively taken up by tumor cells, allowing for their visualization. Research in this area has focused on synthesizing and evaluating various [¹⁸F]fluoro-inositols, including both myo- and scyllo-isomers. nih.govnih.gov

One study described the synthesis and preclinical evaluation of eight new [¹⁸F]fluoro-inositol derivatives in a breast tumor-bearing mouse model. nih.gov These compounds were designed with varying lipophilicity to optimize their biodistribution and tumor uptake. nih.gov The results were compared against the current clinical standard, [¹⁸F]-FDG (2-fluoro-2-deoxy-D-glucose). nih.gov Among the tested compounds, one tracer, designated [¹⁸F]myo-2, demonstrated the highest tumor uptake, suggesting its potential for monitoring breast cancer. nih.gov

In a similar vein, [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol was synthesized and evaluated in mice with human breast cancer and glioma xenografts. nih.gov This tracer showed significant uptake in breast cancer tumors, comparable to [¹⁸F]-FDG in some models. nih.gov Crucially, while its uptake in brain tumors was lower than [¹⁸F]-FDG, it resulted in a significantly higher tumor-to-brain contrast ratio, which is a major advantage for brain tumor imaging. nih.gov Furthermore, its accumulation in inflammatory tissue was lower than that of [¹⁸F]-FDG, indicating potentially higher specificity for tumors over inflammation. nih.gov

TracerModel SystemKey FindingReference
[¹⁸F]myo-2Breast tumor-bearing mouseHighest tumor uptake (2.34 ± 0.39 %ID/g) among eight analogues. nih.gov
[¹⁸F]-1-deoxy-1-fluoro-scyllo-inositolHuman breast cancer xenograft (MDA-MB-231)Tumor uptake (4.6 ± 0.5 %ID/g) was comparable to [¹⁸F]-FDG. nih.gov
[¹⁸F]-1-deoxy-1-fluoro-scyllo-inositolIntracranial human glioma xenograft (U-87 MG)Significantly higher tumor-to-brain ratio (10.6 ± 2.5) compared to [¹⁸F]-FDG (2.1 ± 0.6). nih.gov
[¹⁸F]-1-deoxy-1-fluoro-scyllo-inositolTurpentine-induced inflammation modelLower uptake in inflammatory tissue than [¹⁸F]-FDG. nih.gov

This body of research provides a strong methodological basis for the potential development of [¹⁸F]-labeled 4-Deoxy-4-fluoro-D-myo-inositol as a next-generation PET radiopharmaceutical for oncologic imaging.

In Vitro and In Vivo Model Systems for Studying Analogue Effects

The biological effects of inositol analogues are investigated using a variety of established in vitro and in vivo model systems. These models are essential for determining the compound's mechanism of action, efficacy, and selectivity.

In Vitro Models:

Cell Lines: Cultured cell lines are fundamental for initial screening and mechanistic studies. For instance, murine NIH 3T3 fibroblasts have been used to evaluate the growth inhibition properties of D-3-deoxy-3-fluoro-myo-inositol. elsevier.com Such studies can determine if the analogue's effect is selective for transformed (cancerous) cells over normal cells. elsevier.com Human cancer cell lines, such as those for breast cancer (MDA-MB-231, MCF-7) and lung cancer, are used to assess the cytotoxic effects and uptake of inositol derivatives. nih.govnih.gov

Microorganisms: As previously mentioned, parasites like Trypanosoma cruzi serve as an excellent in vitro model to study the effects of fluorinated inositols on essential metabolic pathways that may differ from the host, providing a platform for anti-parasitic drug discovery. nih.gov

In Vivo Models:

Xenograft Mouse Models: To study anti-cancer effects in a living system, human tumor cells are implanted into immunocompromised mice. Mouse models bearing subcutaneous breast cancer xenografts or intracranial glioma xenografts have been indispensable for evaluating the biodistribution and imaging potential of [¹⁸F]-labeled fluoro-inositols. nih.govnih.gov

Disease-Specific Models: Beyond cancer, animal models for other conditions are employed. For example, to study the role of inositols in metabolic and reproductive health, experimental mouse models of Polycystic Ovary Syndrome (PCOS) are used. mdpi.comnih.gov In these models, researchers can analyze how inositol analogues affect steroidogenesis, hormone levels, and gene expression in ovarian tissues. mdpi.com

Model SystemAnalogue StudiedPurpose of StudyReference
NIH 3T3 Fibroblasts (in vitro)D-3-deoxy-3-fluoro-myo-inositolEvaluate selective growth inhibition of transformed cells. elsevier.com
Trypanosoma cruzi (in vitro)Various monodeoxyfluoro-myo-inositolsInvestigate inhibition of phosphoinositide metabolism and parasite replication. nih.gov
Breast Cancer Xenograft Mice (in vivo)[¹⁸F]fluoro-inositol analoguesEvaluate tumor uptake and PET imaging potential. nih.govnih.gov
Glioma Xenograft Mice (in vivo)[¹⁸F]-1-deoxy-1-fluoro-scyllo-inositolAssess tumor-to-brain contrast for PET imaging. nih.gov
PCOS Mouse Model (in vivo)myo-inositol and D-chiro-inositolAnalyze effects on ovarian steroidogenesis and gene expression. mdpi.com

These models provide the necessary biological context to translate findings from basic biochemistry into potential therapeutic or diagnostic applications for compounds like this compound.

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are powerful predictive tools in modern drug discovery and chemical biology. They allow researchers to investigate how the substitution of a single atom, such as replacing a hydroxyl group with fluorine, impacts the molecule's three-dimensional structure, stability, and interactions with biological targets. These in silico methods are crucial for rational drug design and for interpreting experimental results at an atomic level.

The introduction of fluorine can significantly alter a molecule's properties, including its conformational preferences and noncovalent interactions (e.g., hydrogen bonding). nih.gov Computational approaches like Density Functional Theory (DFT) are used to calculate the most stable three-dimensional structures (conformers) of a molecule and to predict its vibrational spectra, which can then be compared with experimental data for structural confirmation. nih.gov

Computational MethodApplication for Fluorinated InositolsPredictive GoalReference
Density Functional Theory (DFT)Calculation of stable conformers and vibrational frequencies.Predict the 3D structure and impact of fluorination on molecular geometry. nih.gov
Noncovalent Interaction (NCI) AnalysisVisualization and assessment of hydrogen bonds and other weak interactions.Understand how fluorination alters binding interactions with water or protein residues. nih.gov
Molecular DockingSimulating the binding of the analogue into the active site of a target protein.Predict binding affinity and orientation; identify likely biological targets. acs.org
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex over time.Assess the stability of the binding interaction and predict conformational changes. acs.org

By using these computational tools, researchers can generate hypotheses about the biological activity of this compound and guide its synthesis and experimental evaluation, saving significant time and resources in the research and development process.

Q & A

Q. What are the established synthetic routes for 4-Deoxy-4-fluoro-D-myo-inositol, and what are the critical steps ensuring regioselective fluorination?

The synthesis typically begins with 1,2:4,5-Biscyclohexylidene-DL-myo-inositol as an intermediate. Fluorination at the 4-position is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Regioselectivity is ensured by protecting hydroxyl groups at positions 1, 2, 4, and 5, followed by selective deprotection and fluorination. Post-fluorination steps involve hydrolysis of protecting groups and purification via column chromatography or recrystallization. Key validation includes 19F^{19}\text{F} NMR to confirm fluorination at the 4-position and absence of byproducts .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed using HPLC with UV detection (210–220 nm) or LC-MS. Structural confirmation employs 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to verify the absence of hydroxyl protons at the 4-position and fluorine incorporation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C6_6H11_{11}FO5_5; MW 182.15). Polarimetry can confirm the D-myo-inositol stereochemistry .

Q. What are the primary storage conditions to maintain this compound stability in aqueous solutions?

Lyophilized forms should be stored at -20°C in airtight containers with desiccants. In aqueous buffers (pH 6–7), short-term stability (24–48 hours) is achievable at 4°C, but prolonged storage requires -80°C to prevent hydrolysis or enzymatic degradation. Stability is monitored via periodic NMR or LC-MS analysis .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?

2D NMR techniques (COSY, HSQC, NOESY) resolve stereochemistry by correlating adjacent protons and fluorine coupling. 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear Overhauser effect (HOE) spectroscopy can map spatial proximity between fluorine and neighboring protons. X-ray crystallography, if crystals are obtainable, provides definitive stereochemical assignment .

Advanced Research Questions

Q. How does this compound act as a phosphoinositide signaling inhibitor, and what methodological approaches validate its target specificity?

The compound mimics natural inositol phosphates, competitively inhibiting enzymes like phosphatidylinositol 3-kinase (PI3K) or phospholipase C (PLC). Target specificity is validated using:

  • Enzyme kinetics : Michaelis-Menten plots with varied substrate/inhibitor concentrations.
  • Fluorescence polarization assays : Binding affinity to inositol-binding domains (e.g., PH domains).
  • Crystallography : Co-crystallization with target enzymes to map binding interactions .

Q. What experimental strategies resolve contradictions in reported inhibitory potencies of this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Strategies include:

  • Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) methods.
  • Control experiments : Use known inhibitors (e.g., LY294002 for PI3K) as benchmarks.
  • Structural analogs : Test fluorinated derivatives to isolate steric/electronic effects .

Q. How does fluorination at the 4-position alter the conformational dynamics of myo-inositol in aqueous versus lipid bilayer environments?

Molecular dynamics (MD) simulations reveal that fluorination increases hydrophobicity, reducing solubility in aqueous phases and enhancing partitioning into lipid membranes. Experimentally, neutron reflectometry or 19F^{19}\text{F} NMR in micellar systems can track membrane association .

Q. What are the limitations of using this compound as a metabolically stable inositol analog in live-cell imaging studies?

While fluorine substitution resists phosphatase-mediated degradation, cellular uptake may be limited due to hydrophilicity. Methodological solutions include:

  • Prodrug strategies : Esterification of hydroxyl groups to enhance permeability.
  • Microinjection : Direct intracellular delivery.
  • 19F^{19}\text{F} MRI/MRS**: Real-time tracking of intracellular distribution .

Q. How can researchers differentiate between on-target and off-target effects of this compound in complex cellular models?

  • CRISPR/Cas9 knockout : Eliminate putative target enzymes (e.g., PI3Kγ) and assess residual activity.
  • Thermal proteome profiling (TPP) : Identify proteins with altered stability upon inhibitor binding.
  • Phosphoproteomics : Quantify changes in downstream signaling nodes (e.g., Akt, PKC) .

Q. What computational tools predict the binding affinity of this compound to novel inositol phosphate-binding proteins?

Docking software (AutoDock Vina, Schrödinger) models ligand-receptor interactions, while free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via ITC (isothermal titration calorimetry) or SPR provides binding thermodynamics (ΔG, ΔH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.